3-(Benzylamino)cyclopent-2-en-1-one
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Overview
Description
2-Cyclopenten-1-one, 3-[(phenylmethyl)amino]- is an organic compound with the molecular formula C12H13NO. It is a derivative of cyclopentenone, featuring a phenylmethylamino group attached to the cyclopentenone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 3-[(phenylmethyl)amino]- typically involves the reaction of cyclopentenone with benzylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. This method often employs automated systems to control reaction parameters, ensuring high reproducibility and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopenten-1-one, 3-[(phenylmethyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The phenylmethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentenone oxides, while reduction can produce cyclopentanol derivatives. Substitution reactions can result in a variety of functionalized cyclopentenone derivatives .
Scientific Research Applications
2-Cyclopenten-1-one, 3-[(phenylmethyl)amino]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism by which 2-Cyclopenten-1-one, 3-[(phenylmethyl)amino]- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclopentenone: A simpler analog with similar structural features but lacking the phenylmethylamino group.
Cyclohexenone: Another related compound with a six-membered ring instead of a five-membered ring.
Cyclopropenone: A smaller ring analog with distinct chemical properties
Uniqueness
2-Cyclopenten-1-one, 3-[(phenylmethyl)amino]- is unique due to the presence of the phenylmethylamino group, which imparts distinct chemical and biological properties.
Biological Activity
3-(Benzylamino)cyclopent-2-en-1-one is an organic compound characterized by its cyclopentene ring structure, featuring a ketone functional group and a benzylamino substituent. This unique configuration enhances its potential biological activities, making it a subject of interest in medicinal chemistry. The compound's molecular formula is C₁₂H₁₃NO, with a molecular weight of approximately 187.24 g/mol.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Condensation Reactions : Typically involving cyclopentenones and benzylamine.
- Reduction Reactions : Utilizing reducing agents to modify existing functional groups.
These synthetic routes allow for modifications that can enhance biological activity or alter pharmacokinetic properties.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.
- Anticancer Properties : Studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting its utility in cancer therapy.
- Anti-inflammatory Effects : Preliminary investigations indicate that it may reduce inflammation markers in vitro.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Receptor Modulation : The compound could interact with receptors involved in pain and inflammation pathways.
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological efficacy of this compound:
-
Anticancer Activity Study :
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- Methodology : MTS assay was used to assess cell viability after treatment with varying concentrations of the compound.
- Results : Significant inhibition of cell growth was observed, with IC50 values ranging from 30 µM to 70 µM across different cell lines.
Cell Line IC50 (µM) MCF-7 35 A549 50 HeLa 70 -
Antimicrobial Study :
- Pathogens Tested : Staphylococcus aureus and Escherichia coli.
- Results : The compound exhibited minimum inhibitory concentrations (MIC) of 15 µg/mL against S. aureus and 25 µg/mL against E. coli.
Comparative Analysis with Similar Compounds
To contextualize the activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Type | Key Features |
---|---|---|
3-Aminocyclopent-2-en-1-one | Cyclopentene derivative | Contains amino group; less bulky than benzylamino |
2-Cyclopentenone | Cyclopentenone | Lacks amine; simpler structure |
3-Hydroxycyclopent-2-en-1-one | Hydroxy-substituted | Contains hydroxyl group; different reactivity |
These comparisons highlight the unique features of this compound that may contribute to its enhanced biological activity.
Properties
CAS No. |
149221-40-9 |
---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
3-(benzylamino)cyclopent-2-en-1-one |
InChI |
InChI=1S/C12H13NO/c14-12-7-6-11(8-12)13-9-10-4-2-1-3-5-10/h1-5,8,13H,6-7,9H2 |
InChI Key |
NPBZVNCHUSDMNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C=C1NCC2=CC=CC=C2 |
Origin of Product |
United States |
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